molecular formula C13H23N5OS B5216027 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

Cat. No. B5216027
M. Wt: 297.42 g/mol
InChI Key: RGDCROVIDHRSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a number of different receptors and enzymes, including GABA receptors and the enzyme COX-2. It has also been shown to affect the activity of various transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide are diverse and complex. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, as well as effects on cell proliferation and differentiation. It has also been shown to modulate the activity of various signaling pathways in cells, including those involved in apoptosis and cell survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide in lab experiments is its ability to modulate multiple signaling pathways in cells. This makes it a valuable tool for studying the complex interactions between different pathways and for investigating the effects of various drugs and compounds on these pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide. One area of interest is in the development of new drugs and compounds that target the same signaling pathways as this compound. Another potential direction is in the investigation of the effects of this compound on different cell types and in different disease models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide involves the reaction of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of neuroscience, where this compound has been found to have neuroprotective properties. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on cell proliferation and differentiation.

properties

IUPAC Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5OS/c1-2-6-11-16-17-13(18(11)14)20-9-12(19)15-10-7-4-3-5-8-10/h10H,2-9,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDCROVIDHRSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide

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